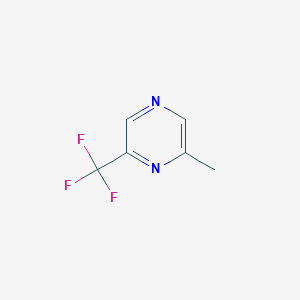
2-Methyl-6-trifluoromethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-trifluoromethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H5F3N2 It is characterized by the presence of a pyrazine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methyl-6-Trifluormethylpyrazin beinhaltet typischerweise die Einführung der Trifluormethylgruppe in den Pyrazinring. Ein gängiges Verfahren ist die Trifluormethylierung von 2-Methylpyrazin mit Trifluormethylierungsmitteln wie Trifluormethyliodid (CF3I) oder Trifluormethylsulfonsäure (CF3SO3H) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3). Die Reaktion wird in der Regel unter wasserfreien Bedingungen und bei erhöhten Temperaturen durchgeführt, um eine vollständige Substitution zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 2-Methyl-6-Trifluormethylpyrazin kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren wie Palladium- oder Kupferkomplexen kann die Effizienz des Trifluormethylierungsprozesses ebenfalls verbessern. Darüber hinaus sind die Auswahl des Lösungsmittels und die Reinigungsschritte entscheidend, um hochreine Produkte zu erhalten, die für kommerzielle Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methyl-6-Trifluormethylpyrazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Pyrazinderivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, um reduzierte Pyrazinderivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können an den Methyl- oder Trifluormethylpositionen mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Natriummethoxid (NaOCH3) in Methanol.
Hauptprodukte:
Oxidation: Bildung von Pyrazincarbonsäuren oder Pyrazin-N-Oxiden.
Reduktion: Bildung von Dihydropyrazinderivaten.
Substitution: Bildung von alkylierten oder arylierten Pyrazinderivaten.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-Trifluormethylpyrazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen und als Ligand in der Koordinationschemie.
Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und als Sonde in biochemischen Assays verwendet.
Industrie: Die Verbindung wird in der Formulierung von Agrochemikalien und als Aromastoff in der Lebensmittelindustrie verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-6-Trifluormethylpyrazin beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Diese Eigenschaft macht sie zu einem wertvollen Werkzeug in der Wirkstoffentwicklung, da sie die Aktivität von Zielproteinen und -wegen beeinflussen kann, die an Krankheitsprozessen beteiligt sind.
Ähnliche Verbindungen:
2-Methylpyrazin: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
6-Trifluormethylpyrazin: Fehlt die Methylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.
2,6-Dimethylpyrazin: Enthält zwei Methylgruppen anstelle einer Trifluormethylgruppe, was zu einem unterschiedlichen chemischen Verhalten führt.
Einzigartigkeit: 2-Methyl-6-Trifluormethylpyrazin ist aufgrund des Vorhandenseins sowohl der Methyl- als auch der Trifluormethylgruppe einzigartig, die spezifische elektronische und sterische Eigenschaften verleihen. Diese Merkmale machen es zu einer vielseitigen Verbindung in der synthetischen Chemie und zu einem wertvollen Kandidaten für verschiedene Anwendungen in Forschung und Industrie.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-trifluoromethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylpyrazine: Lacks the methyl group, affecting its reactivity and applications.
2,6-Dimethylpyrazine: Contains two methyl groups instead of a trifluoromethyl group, leading to distinct chemical behavior.
Uniqueness: 2-Methyl-6-trifluoromethylpyrazine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and a valuable candidate for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAOFBIGFCYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
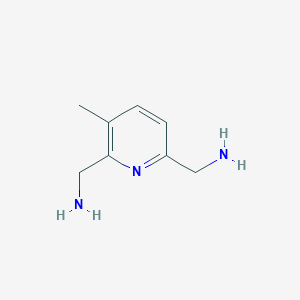
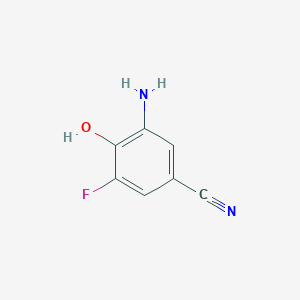
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
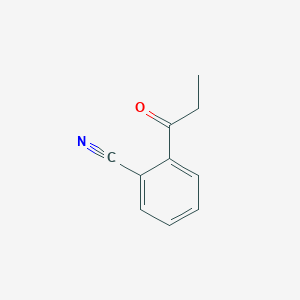
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)



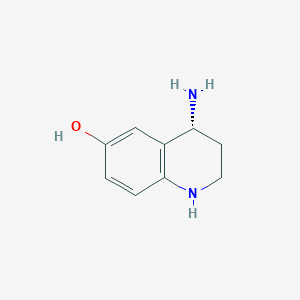
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)



